molecular formula C11H15ClN2O2 B1394760 3-Pyrrolidinylmethyl nicotinate hydrochloride CAS No. 1220021-63-5

3-Pyrrolidinylmethyl nicotinate hydrochloride

Cat. No. B1394760
CAS RN: 1220021-63-5
M. Wt: 242.7 g/mol
InChI Key: MBWSPEFUDVPPKU-UHFFFAOYSA-N
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Description

3-Pyrrolidinylmethyl nicotinate hydrochloride, commonly referred to as 3-PMN or 3-PMNH, is a synthetic derivative of nicotinic acid, an essential nutrient found in many foods. It is a versatile compound with a wide variety of applications, including use as a drug, a food additive, and a laboratory reagent. In its hydrochloride form, 3-PMN is a white crystalline solid with a molecular weight of 239.7 g/mol. It has a melting point of 118-119°C and is soluble in water, ethanol, and methanol.

Scientific Research Applications

Enzymatic Activity and Inhibition

  • 3-Pyrrolidinylmethyl nicotinate hydrochloride, through its related compounds, plays a role in the enzymatic activity and inhibition processes. For example, nicotinamidase/pyrazinamidase (PncA) from Mycobacterium tuberculosis, which is involved in the NAD+ salvage pathway, can be inhibited by pyridine derivatives like 3-pyridine carboxaldehyde (Seiner, Hegde, & Blanchard, 2010).

Chemical Synthesis and Catalysis

  • The compound is significant in the field of chemical synthesis and catalysis. Asymmetric hydrogenation processes of 3-substituted pyridine derivatives, involving nicotinate, are important in synthesizing chiral nipecotic acid derivatives (Lei, Chen, He, & Zhang, 2006).

Material Science and Electrodeposition

  • In material science, particularly in the electrodeposition of coatings, additives related to 3-Pyrrolidinylmethyl nicotinate hydrochloride, like nicotinic acid, have been studied. These additives are found to significantly affect the surface properties and quality of electrodeposited coatings (Wang, Zhang, Chen, Lu, & Zhang, 2015).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of nicotinic acid, which is structurally related to 3-Pyrrolidinylmethyl nicotinate hydrochloride, are explored for their therapeutic effects, mechanisms of action, and applications in dermatology (Bains, Kaur, Kaur, & Sharma, 2018).

Coordination Polymers and Magnetic Ordering

  • Research in inorganic chemistry has explored the use of compounds like 3-Pyrrolidinylmethyl nicotinate hydrochloride in the synthesis of coordination polymers. These polymers demonstrate interesting structural and magnetic properties, which have potential applications in materials science and nanotechnology (He, Wang, Gao, & Yan, 2006).

Molecular Interaction Studies

  • Studies on the interaction of Cu(II) complexes with nicotinate compounds provide insights into molecular interactions and the design of new chemical entities. Such studies are important in the field of coordination chemistry and molecular engineering (Papanikolaou, Christidis, Chaviara, Bolos, & Tsipis, 2006).

properties

IUPAC Name

pyrrolidin-3-ylmethyl pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(10-2-1-4-12-7-10)15-8-9-3-5-13-6-9;/h1-2,4,7,9,13H,3,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWSPEFUDVPPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC(=O)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidinylmethyl nicotinate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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